![molecular formula C13H13Cl2NO2 B578612 1-Boc-5,6-Dichloro-1H-indole CAS No. 1209183-93-6](/img/structure/B578612.png)
1-Boc-5,6-Dichloro-1H-indole
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Overview
Description
1-Boc-5,6-Dichloro-1H-indole is a chemical compound that belongs to the class of organic compounds known as indoles . Indoles are significant heterocyclic systems in natural products and drugs . They play a main role in cell biology and are important types of molecules and natural products .
Synthesis Analysis
Indoles, both natural and synthetic, show various biologically vital properties . Owing to the importance of this significant ring system, the investigation of novel methods of synthesis have attracted the attention of the chemical community . The synthesis of indole derivatives as prevalent moieties present in selected alkaloids has been highlighted .
Molecular Structure Analysis
The molecular formula of 1-Boc-5,6-Dichloro-1H-indole is C13H13Cl2NO2 . The InChI code is 1S/2C13H14BCl2NO4/c21-13(2,3)21-12(18)17-10-6-9(16)8(15)4-7(10)5-11(17)14(19)20/h24-6,19-20H,1-3H3 .
Physical And Chemical Properties Analysis
The physical and chemical properties of 1-Boc-5,6-Dichloro-1H-indole include a molecular weight of 286.15400 . The compound appears as white to cream to pale brown or pink crystals or powder .
Scientific Research Applications
Synthesis and Reactivity
Indole derivatives, including those similar to 1-Boc-5,6-Dichloro-1H-indole, are crucial in synthetic chemistry for constructing complex molecular architectures. For instance, the synthesis of fluoromethyl and difluoromethyl indoles involves the deprotection of N-1 BOC-protected precursors, showcasing the reactivity and stability of these unprotected indole derivatives compared to their trifluoromethyl counterparts (Woolridge & Rokita, 1989). Additionally, the robust synthesis of methyl 5-chloro-4-fluoro-1H-indole-2-carboxylate, a key intermediate for HIV NNRTI candidates, illustrates the importance of regioselective modifications and the avoidance of hazardous species in indole chemistry (Mayes et al., 2010).
Material Science and Catalysis
Indole derivatives also find applications in material science and catalysis. A study on the synthesis of 5,7-Dichloro-2-octyl-1H-indole through Sonogashira coupling reactions demonstrates the efficiency and selectivity under mild conditions, highlighting the potential of indole compounds in developing new materials and catalysts (Ming, 2011).
Mechanism of Action
Target of Action
1-Boc-5,6-Dichloro-1H-indole is a derivative of indole . Indoles are significant heterocyclic systems in natural products and drugs, playing a crucial role in cell biology . They are used as biologically active compounds for the treatment of various disorders, including cancer and microbial infections .
Mode of Action
Indole derivatives, in general, interact with their targets, leading to changes at the molecular and cellular levels . These changes can result in the inhibition or activation of certain biological processes, contributing to their therapeutic effects .
Biochemical Pathways
Indole derivatives are known to influence various biochemical pathways, depending on their specific targets . The downstream effects of these interactions can lead to alterations in cellular functions, contributing to their biological activity .
Result of Action
Indole derivatives are known to exert various biological effects, including anti-cancer and anti-microbial activities .
Action Environment
Factors such as ph, temperature, and the presence of other molecules can potentially affect the action of indole derivatives .
properties
IUPAC Name |
tert-butyl 5,6-dichloroindole-1-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13Cl2NO2/c1-13(2,3)18-12(17)16-5-4-8-6-9(14)10(15)7-11(8)16/h4-7H,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AHHMXWQXWDGZRX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1C=CC2=CC(=C(C=C21)Cl)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13Cl2NO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30672113 |
Source
|
Record name | tert-Butyl 5,6-dichloro-1H-indole-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30672113 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
286.15 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Boc-5,6-Dichloro-1H-indole | |
CAS RN |
1209183-93-6 |
Source
|
Record name | tert-Butyl 5,6-dichloro-1H-indole-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30672113 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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